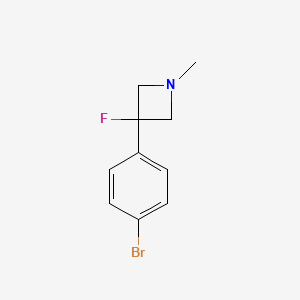

3-(4-Bromophenyl)-3-fluoro-1-methylazetidine

Description

3-(4-Bromophenyl)-3-fluoro-1-methylazetidine is a substituted azetidine derivative featuring a four-membered nitrogen-containing ring. Its structure includes a 4-bromophenyl group and a fluorine atom at the 3-position, along with a methyl group at the 1-position of the azetidine ring. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric effects imparted by the bromine, fluorine, and methyl substituents. For example, bromophenyl-containing intermediates (e.g., 2-bromo-1-(4-bromophenyl)ethanone) are often employed in heterocyclic synthesis, as seen in thiazole and oxadiazole preparations .

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

3-(4-bromophenyl)-3-fluoro-1-methylazetidine |

InChI |

InChI=1S/C10H11BrFN/c1-13-6-10(12,7-13)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 |

InChI Key |

NFRKJINQMGEQII-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C1)(C2=CC=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-fluoro-1-methylazetidine typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Bromine and Fluorine Atoms: This step often involves halogenation reactions using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-fluoro-1-methylazetidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation can produce azetidine oxides.

Scientific Research Applications

Pharmacological Applications

1.1 Neuroinflammation and Neurodegenerative Diseases

One of the primary applications of 3-(4-Bromophenyl)-3-fluoro-1-methylazetidine is in the treatment of neuroinflammation and neurodegenerative diseases. Research indicates that compounds like this one can act as inhibitors of monoacylglycerol lipase (MAGL), which is implicated in neuroinflammatory processes. Inhibiting MAGL may provide therapeutic benefits for conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis by reducing neuroinflammation and promoting neuronal survival .

1.2 Cancer Treatment

The compound has been investigated for its potential in oncology, particularly as an anti-cancer agent. Its structural properties allow it to interact with specific targets involved in cancer cell growth and survival. For instance, modifications to similar azetidine compounds have shown promise in inhibiting Bcl-2 and Bcl-xL proteins, which are crucial for cancer cell survival . The ability to induce apoptosis in cancer cells makes this compound a candidate for further development in cancer therapies.

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Studies have demonstrated that variations in the substituents on the azetidine ring can significantly influence biological activity. For example, the introduction of halogen atoms or other electron-withdrawing groups can enhance binding affinity to target proteins, thereby increasing therapeutic potential .

2.2 Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in inflammatory pathways and cancer progression, supporting its role as a therapeutic agent .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-fluoro-1-methylazetidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Azetidine Derivatives with Bromophenyl Substitutions

- 3-(4-Bromophenyl)-3-methylazetidine (CAS: 2044744-62-7): This compound lacks the fluorine atom but shares the 4-bromophenyl and methyl substituents. It is used in R&D settings, often in trifluoroacetic acid salt form, highlighting its application in solubility-driven studies .

- (2R,3S)-3-(4-Bromobenzyl)-3-fluoro-2-phenyl-1-tosylazetidine: This enantiomerically enriched azetidine features a tosyl-protected nitrogen and a 4-bromobenzyl group. The tosyl group enhances stability during synthesis but may limit pharmacological utility due to poor metabolic stability.

| Compound | Substituents | Key Features |

|---|---|---|

| 3-(4-Bromophenyl)-3-fluoro-1-methylazetidine | 3-F, 3-(4-BrPh), 1-Me | Compact structure; fluorine enhances polarity and metabolic stability. |

| 3-(4-Bromophenyl)-3-methylazetidine | 3-(4-BrPh), 3-Me, 1-H | Lower electronegativity; used in trifluoroacetic acid salt form for solubility. |

| (2R,3S)-3-(4-Bromobenzyl)-... | 3-F, 3-(4-BrBenzyl), 1-Tosyl, 2-Ph | Chiral center; tosyl group aids synthesis but reduces bioavailability. |

Bromophenyl-Containing Heterocycles

- Brodifacoum and Difethialone (Coumarin Derivatives): These anticoagulants contain a 4-bromophenyl group but are fused to coumarin/thiochromenone cores. Unlike the azetidine derivative, their larger aromatic systems enable π-π stacking interactions, critical for binding vitamin K epoxide reductase. However, both classes leverage bromine for steric bulk and halogen bonding .

2-[3-(4-Bromophenyl)propan-3-one]-1,3,4-oxadiazoles :

These compounds exhibit anti-inflammatory activity (~60% inhibition at 20 mg/kg), comparable to indomethacin. The oxadiazole ring provides metabolic resistance, while the bromophenyl group enhances lipophilicity. In contrast, the azetidine core may offer improved conformational rigidity .

Fluorinated Analogues

Fluorine substitution is a common strategy to modulate bioactivity. For example:

- This is analogous to fluorinated β-lactams, where fluorine improves antibiotic potency by stabilizing transition states .

Biological Activity

3-(4-Bromophenyl)-3-fluoro-1-methylazetidine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.09 g/mol. The compound features a brominated phenyl group and a fluorinated azetidine ring, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF |

| Molecular Weight | 229.09 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C(C1CCN(C1)C2=CC=C(C=C2)Br)F |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator for specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as shown in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines are summarized below:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

These results indicate that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the exact pathways involved.

Case Studies

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in a series of dilutions, demonstrating potent activity with an MIC of 32 µg/mL. This suggests potential for development as a novel antibacterial agent targeting resistant strains.

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer effects, researchers treated HeLa and A549 cell lines with varying concentrations of the compound. Results showed significant inhibition of cell proliferation at concentrations above 10 µM, with morphological changes indicative of apoptosis observed under microscopy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-Bromophenyl)-3-fluoro-1-methylazetidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves azetidine ring formation via [3+1] cycloaddition or nucleophilic substitution. For example, fluorinated azetidines can be synthesized by reacting 4-bromophenyl-substituted epoxides with methylamine under controlled basic conditions, followed by fluorination using DAST (diethylaminosulfur trifluoride) . Optimizing reaction temperature (e.g., −78°C to room temperature) and stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agents) is critical to avoid side reactions like ring-opening or over-fluorination .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : NMR is essential for confirming the fluorinated position (δ ≈ −150 to −180 ppm for C-F in azetidines). NMR can resolve methyl group splitting (δ 1.2–1.5 ppm) and aromatic protons (δ 7.3–7.6 ppm) .

- X-ray crystallography : Used to confirm stereochemistry and bond angles, as seen in related azetidine derivatives (e.g., C-F bond length ≈ 1.39 Å) .

- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for bromine (1:1 ratio for /) .

Q. What safety protocols are recommended for handling brominated and fluorinated azetidines during synthesis?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds may release toxic vapors during heating .

- First aid : In case of exposure, flush eyes with water for 15 minutes and wash skin with soap (remove contaminated clothing). Seek medical attention immediately .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the azetidine ring in this compound during functionalization?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain and electron density distribution. The fluorine atom’s electronegativity increases electrophilicity at the adjacent carbon, making it susceptible to nucleophilic attack. Simulations of transition states (e.g., ring-opening via SN2 mechanisms) can guide the design of regioselective reactions .

Q. What strategies resolve contradictions in reported reaction yields for azetidine derivatives with similar substituents?

- Methodological Answer :

- Variable analysis : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd(OAc) vs. 10 mol%). For example, polar aprotic solvents may stabilize intermediates but increase side reactions .

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect transient intermediates (e.g., aziridinium ions) that affect yield .

Q. How does the stereoelectronic effect of the 3-fluoro group influence the azetidine ring’s stability under acidic/basic conditions?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect increases ring strain, making the azetidine prone to hydrolysis under acidic conditions. Stability studies (pH 1–14, 25–60°C) show decomposition above pH 10, likely due to nucleophilic ring-opening. Stabilization strategies include using bulky substituents or coordinating solvents like DMSO .

Q. What methodologies enable enantioselective synthesis of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during ring-closing. For example, enantiomeric excess (ee) >90% is achievable using (R)-BINOL-derived phosphoric acids in cyclization steps .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.